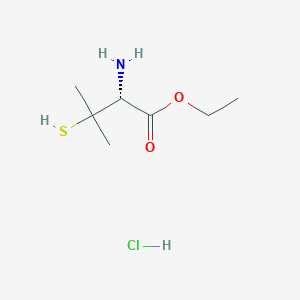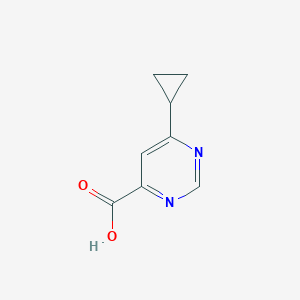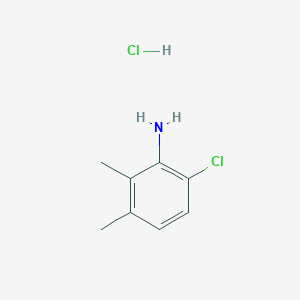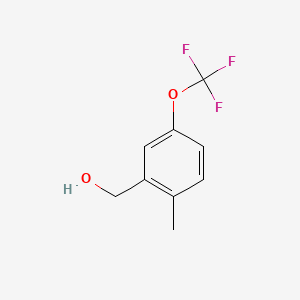
Penicillamine ethyl ester hydrochloride
概要
説明
Penicillamine ethyl ester hydrochloride is a derivative of penicillamine, a well-known chelating agent used in the treatment of various medical conditions such as Wilson’s disease, cystinuria, and rheumatoid arthritis . This compound is characterized by its ability to form stable complexes with heavy metals, making it valuable in both medical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Penicillamine ethyl ester hydrochloride can be synthesized through the esterification of penicillamine with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Penicillamine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group in penicillamine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The ester group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Disulfides of penicillamine ethyl ester.
Reduction: Regeneration of the thiol form of penicillamine ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Penicillamine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving metal ion chelation and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating heavy metal poisoning and certain autoimmune diseases.
Industry: Utilized in the purification of metals and as a stabilizer in polymer production
作用機序
The mechanism of action of penicillamine ethyl ester hydrochloride involves its ability to chelate metal ions. The thiol group in the compound binds to metal ions, forming stable complexes that can be excreted from the body. This chelation process is particularly effective in removing excess copper in patients with Wilson’s disease . Additionally, the compound can modulate immune responses by inhibiting macrophages and decreasing the production of interleukin-1 (IL-1) and T-lymphocytes .
類似化合物との比較
Penicillamine ethyl ester hydrochloride can be compared with other similar compounds such as:
Penicillamine: The parent compound, primarily used in medical treatments.
D-penicillamine: The active enantiomer of penicillamine, known for its therapeutic effects.
Thiazolidine-4-carboxylic acid: A related compound with similar chelating properties.
Uniqueness: this compound is unique due to its esterified form, which can enhance its solubility and bioavailability compared to the parent compound. This modification can potentially improve its therapeutic efficacy and reduce side effects.
特性
IUPAC Name |
ethyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-4-10-6(9)5(8)7(2,3)11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUPDMMNAQKQC-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)S)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)S)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)




